4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde
Overview
Description
4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C₇H₇NOS and a molecular weight of 153.2 g/mol . This compound is characterized by a fused ring system containing both a thiazole and a cyclopentane ring, with an aldehyde functional group at the 2-position of the thiazole ring . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thioamide in the presence of an oxidizing agent . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde involves its interaction with biological molecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H-cyclopenta[d][1,3]oxazole-2-carbaldehyde: Similar structure but with an oxygen atom in place of sulfur.
4H,5H,6H-cyclopenta[d][1,3]imidazole-2-carbaldehyde: Contains a nitrogen atom in place of sulfur.
Uniqueness
4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen and nitrogen analogs .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-7-8-5-2-1-3-6(5)10-7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDDSCRAJTISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-60-0 | |
Record name | 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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